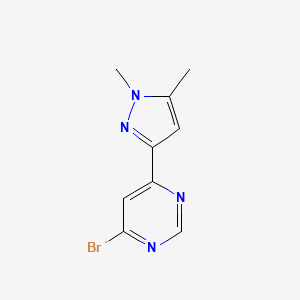

4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine

Description

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the pyrazolopyrimidine family, a subclass of nitrogen-containing heterocycles known for their biological and pharmacological relevance. Pyrazolopyrimidines feature a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms). The specific substitution pattern in 4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine distinguishes it from other derivatives:

- Pyrimidine Core : The pyrimidine ring provides a planar aromatic system capable of π-π stacking interactions, critical for binding biological targets such as enzymes.

- Pyrazole Substituent : The 1,5-dimethylpyrazole group introduces steric bulk and electron-donating methyl groups, influencing solubility and metabolic stability.

- Bromine Atom : The bromine at the 4-position serves as a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 1: Key Structural Features and Their Implications

| Feature | Role in Chemistry/Biology |

|---|---|

| Pyrimidine ring | Aromaticity, enzyme binding |

| 1,5-Dimethylpyrazole | Steric modulation, lipophilicity |

| Bromine substituent | Site for synthetic diversification |

Historical Context of Pyrazolopyrimidine Derivatives in Scientific Research

Pyrazolopyrimidines gained prominence in the mid-20th century as analogs of purine nucleobases, with early studies highlighting their potential as kinase inhibitors and adenosine receptor antagonists. The discovery of zaleplon and indiplon —pyrazolopyrimidine-based sedatives—in the 1990s underscored their therapeutic versatility. Brominated derivatives, such as this compound, emerged later as intermediates in the synthesis of kinase inhibitors and anticancer agents.

Key milestones include:

- 1956 : First report of pyrazolopyrimidines exhibiting anticancer activity.

- 1980s–2000s : Development of pyrazolopyrimidine-based pharmaceuticals targeting insomnia and anxiety.

- 2010s–Present : Exploration of brominated pyrazolopyrimidines in drug discovery, particularly for kinase inhibition (e.g., CSF-1R in glioblastoma).

The compound’s synthetic accessibility, via methods such as palladium-catalyzed cross-coupling, has further cemented its role in modern organic chemistry. For instance, the bromine atom enables efficient derivatization to produce libraries of compounds for high-throughput screening.

Properties

IUPAC Name |

4-bromo-6-(1,5-dimethylpyrazol-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPDIUKTDQLAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that leads to their antileishmanial and antimalarial effects .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. Additionally, it can bind to specific receptors on the cell surface, altering signal transduction pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins. Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity. These molecular interactions are crucial for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as organ damage and altered physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells by specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

Chemical Structure and Properties

4-Bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is a heterocyclic compound featuring a bromine atom and a dimethylpyrazole moiety attached to a pyrimidine ring. The molecular formula is , with a molecular weight of approximately 253.11 g/mol. This compound has garnered interest due to its potential therapeutic applications, particularly in medicinal chemistry.

Research indicates that compounds similar to this compound exhibit a range of biological activities, primarily through the inhibition of key enzymes and modulation of signaling pathways. The presence of the pyrazole and pyrimidine rings contributes to its biological efficacy by allowing for interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole ring have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range, indicating their potential as anticancer agents .

Anti-inflammatory Properties

This compound and its analogs have been investigated for their anti-inflammatory properties. A specific study reported that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compounds demonstrated an ability to reduce edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been documented. Research indicated that some compounds showed promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanisms appear to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes such as cyclooxygenases (COX) and monoamine oxidases (MAO), which are critical in inflammatory processes and neurotransmitter metabolism, respectively. For example, certain pyrazole derivatives were identified as selective COX-2 inhibitors with superior anti-inflammatory activity compared to traditional NSAIDs .

Study 1: Anticancer Efficacy

In a study published in 2022, researchers synthesized a series of pyrazole derivatives and assessed their anticancer properties against various cell lines. The study found that 4-bromo-substituted pyrazoles exhibited enhanced antiproliferative activity due to increased apoptosis induction in cancer cells .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of 4-bromo-containing pyrazoles. In vivo experiments demonstrated significant reductions in paw edema in rats treated with these compounds, highlighting their potential as new anti-inflammatory agents .

Table 1: Biological Activities of Pyrazole Derivatives

Table 2: Enzyme Inhibition Profiles

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine has been investigated for its potential therapeutic properties.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. The incorporation of the pyrazole moiety enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research suggests that it possesses activity against a range of bacteria and fungi, indicating potential use in treating infections . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Another promising application is the inhibition of specific enzymes that play crucial roles in disease progression. For instance, studies have demonstrated that certain derivatives can inhibit kinases involved in cancer signaling pathways, presenting a novel approach to cancer therapy .

Agrochemical Applications

The unique chemical structure of this compound lends itself to applications in agriculture.

Herbicides

Research has indicated that this compound can serve as a precursor for developing new herbicides. Its ability to inhibit specific plant enzymes can lead to effective weed management strategies without harming crops .

Insecticides

Additionally, modifications of this compound have shown potential as insecticides. The efficacy against pest species could provide an alternative to traditional chemical insecticides, contributing to sustainable agricultural practices .

Material Science Applications

The applications of this compound extend into material science.

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of pyrazole and pyrimidine units into polymer backbones can lead to materials suitable for high-performance applications .

Nanomaterials

Furthermore, research is exploring the use of this compound in the development of nanomaterials for drug delivery systems. The ability to functionalize nanoparticles with bioactive compounds could enhance targeting and release profiles in therapeutic applications .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 of the pyrimidine ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited in cross-coupling reactions and functional group transformations.

Key Findings :

-

Suzuki coupling proceeds efficiently with arylboronic acids due to the electron-withdrawing pyrimidine ring enhancing oxidative addition of palladium .

-

Steric hindrance from the 1,5-dimethylpyrazole group reduces reaction rates in SNAr mechanisms compared to non-substituted analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling diverse derivatization.

Mechanistic Insights :

-

Buchwald-Hartwig amination requires elevated temperatures (120°C) due to reduced electron density at C4 .

-

Sonogashira coupling benefits from copper co-catalysis to overcome steric limitations.

Pyrazole Ring Functionalization

The 1,5-dimethylpyrazole moiety undergoes selective modifications under controlled conditions.

Limitations :

-

Direct electrophilic substitution on the pyrazole ring is hindered by the dimethyl groups at positions 1 and 5 .

-

Oxidative cleavage of the pyrazole ring occurs under harsh conditions (e.g., KMnO₄, H₂SO₄) .

Tandem Reactions Involving Both Moieties

The compound participates in sequential reactions leveraging both pyrimidine and pyrazole functionalities.

Applications :

Stability and Degradation Pathways

The compound exhibits sensitivity to:

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Halogen-Substituted Pyrimidine-Pyrazole Derivatives

4-(4-Bromo-3-Methyl-1H-Pyrazol-1-yl)-6-(But-3-Ynyloxy)Pyrimidine ()

- Structural Features : The pyrimidine ring is substituted with a brominated pyrazole (at position 4) and a but-3-ynyloxy group (at position 6).

- Key Differences : The but-3-ynyloxy substituent introduces alkyne functionality, which can participate in click chemistry, unlike the methyl groups in the target compound. The dihedral angle between pyrimidine and pyrazole rings is 1.28°–1.56°, indicating near-planarity .

- Reactivity : The alkyne group enables cycloaddition reactions, while the bromine atom facilitates Suzuki couplings, similar to the target compound.

4-Chloro-6-(1,5-Dimethyl-1H-Pyrazol-3-yl)-2-(1-Methoxyethyl)Pyrimidine ()

- Structural Features : Chlorine replaces bromine at position 4, and a methoxyethyl group is added at position 2.

- The methoxyethyl group introduces steric bulk, which may hinder nucleophilic substitution at position 3.

- Applications : The chloro derivative is more cost-effective for large-scale synthesis but less reactive in cross-coupling reactions than brominated analogs .

Fused Pyrazolo-Pyrimidine Systems

6-Bromo-3-(1-Methyl-1H-Pyrazol-4-yl)-5-[(3R)-Piperidin-3-yl]Pyrazolo[1,5-a]Pyrimidin-7-Amine ()

- Structural Features : A fused pyrazolo[1,5-a]pyrimidine core with bromine at position 6 and a piperidine substituent.

- Key Differences: The fused ring system increases rigidity and planarity, enhancing interactions with biological targets like kinases. The piperidine group introduces basicity, improving water solubility compared to non-fused analogs.

- Biological Relevance: This compound (SCH 900776) is a potent inhibitor of CHK1 kinase, highlighting the pharmacological advantage of fused systems over non-fused pyrimidine-pyrazole derivatives .

Crystallographic and Supramolecular Comparisons

Hydrogen-Bonding Patterns

- Target Compound: Likely exhibits intramolecular O–H···O hydrogen bonding (as seen in analogs like ), stabilizing enol tautomers and influencing crystal packing.

- 4-(4-Bromo-3-Methyl-1H-Pyrazol-1-yl)-6-(But-3-Ynyloxy)Pyrimidine (): No hydrogen bonds reported; instead, van der Waals interactions dominate due to alkyne and bromine substituents.

- Implications : Hydrogen bonding in the target compound may enhance solubility and stability in polar solvents compared to alkyne-substituted analogs .

Crystal System and Packing

| Compound | Space Group | Unit Cell Volume (ų) | Dihedral Angle (°) |

|---|---|---|---|

| Target Compound (Analog from ) | P212121 | 1270.5 | N/A |

| 4-(4-Bromo-3-Methyl-Pyrazolyl)Pyrimidine | P1̄ | 1276.2 | 1.28–1.56 |

The near-planar geometry of pyrimidine-pyrazole analogs facilitates dense crystal packing, whereas bulkier substituents (e.g., methoxyethyl in ) may reduce packing efficiency .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine generally follows a multi-step approach involving:

- Preparation of a suitably halogenated pyrimidine intermediate (often 4-bromo-6-chloropyrimidine or dichloropyrimidine derivatives).

- Introduction of the 1,5-dimethyl-1H-pyrazol-3-yl substituent via nucleophilic aromatic substitution or cross-coupling reactions.

This strategy leverages the reactivity of halogen substituents on the pyrimidine ring, allowing selective displacement or coupling with the pyrazole derivative.

Preparation of Halogenated Pyrimidine Intermediates

A key step is the synthesis of halogenated pyrimidines such as 4-bromo-6-chloropyrimidine or 4,6-dichloropyrimidine derivatives, which serve as electrophilic partners for pyrazole substitution.

According to a patent on related bromophenyl pyrimidines, methyl ester intermediates are prepared by catalytic esterification of p-bromophenylacetic acid, followed by chlorination steps involving phosgene and N,N-dimethylaminopyridine to yield dichloropyrimidine derivatives.

For pyrimidine cores, chlorination with phosphorus oxychloride in the presence of DMF is a common method to activate pyrimidinones to 2,4-dichloropyrimidines, which can be selectively substituted.

Specific Synthetic Example

A representative synthetic route for related pyrazolylpyrimidines includes:

Synthesis of 2,4-dichloropyrimidine: Cyclization of ethyl benzoylacetate with urea to form uracil, followed by chlorination with phosphorus oxychloride and DMF catalysis.

Selective substitution at 4-chloro position: Hydrolysis under alkaline conditions to produce 4-hydroxy or 4-substituted pyrimidines.

Substitution at 6-position: Nucleophilic displacement of 6-chloro by 1,5-dimethyl-1H-pyrazol-3-yl under microwave heating with cesium carbonate as base, yielding the target compound.

Preparation of Pyrazole Precursors

The 1,5-dimethyl-1H-pyrazole moiety can be prepared by methylation of pyrazol-3-ol derivatives using methyl iodide in the presence of sodium hydride in dry solvents like DMF. This step ensures the introduction of methyl groups at the 1 and 5 positions, crucial for the final compound's structure.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Notes

The selective halogenation and chlorination of the pyrimidine ring are critical for regioselective substitution of the pyrazole ring. Using phosphorus oxychloride with DMF catalysis is a well-established method to activate pyrimidinones to dichloropyrimidines.

Microwave-assisted nucleophilic substitution accelerates the coupling of pyrazole derivatives with halogenated pyrimidines, improving yields and reducing reaction times.

The use of bases such as cesium carbonate enhances the nucleophilicity of the pyrazole nitrogen, facilitating displacement of halogens on the pyrimidine ring.

Methylation of pyrazol-3-ol to obtain 1,5-dimethylpyrazole derivatives is efficiently achieved using sodium hydride and methyl iodide in dry DMF, providing good yields and purity.

Alternative synthetic routes involving Suzuki or Buchwald-Hartwig cross-coupling reactions can be adapted depending on available starting materials and desired substitution patterns.

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrazole and pyrimidine precursors. For example, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution can introduce the bromo group. Key steps include:

- Precursor preparation : Start with 1,5-dimethyl-1H-pyrazole-3-boronic acid and a brominated pyrimidine derivative.

- Coupling conditions : Use Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (THF or DMF) under inert atmospheres .

- Yield optimization : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

- Critical parameters : Temperature control (60–100°C), stoichiometric ratios (1:1.2 for boronic acid:halogenated pyrimidine), and catalyst loading (5–10 mol%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. For instance, the pyrimidine C-Br signal appears downfield (~δ 160–170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]+ at m/z 283.13 for C₉H₁₀BrN₅) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation of a saturated solution in DCM/hexane .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Structure refinement : Employ SHELX-97 for solving phases and SHELXL-2018 for refinement. Key parameters include R-factor (<0.05) and anisotropic displacement ellipsoids for heavy atoms (Br) .

- Validation : Compare bond lengths/angles with similar compounds (e.g., C-Br bond ≈ 1.89 Å) .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal packing of this compound?

- Methodological Answer :

- Graph-set analysis : Identify motifs like R₂²(8) (e.g., N–H···N interactions between pyrazole and pyrimidine moieties) .

- Packing visualization : Use Mercury or OLEX2 to analyze π-π stacking (3.5–4.0 Å interplanar distances) and halogen bonding (Br···N ≈ 3.3 Å) .

- Energy calculations : Compute lattice energies with DFT (e.g., B3LYP/6-31G*) to quantify stabilization .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Comparative studies : Substitute Br with Cl/I to assess electronic effects. Bromine’s moderate electronegativity enhances oxidative addition in Pd-catalyzed couplings .

- Mechanistic probes : Monitor intermediates via in situ IR or NMR. For example, Pd(0)-Br adducts form faster than Cl analogs .

- Substrate scope : Test couplings with arylboronic acids, amines, or thiols to evaluate functional group tolerance .

Q. How should researchers address contradictions between spectroscopic data and computational models?

- Methodological Answer :

- Case study : If NMR shows unexpected splitting (e.g., pyrazole protons), re-examine conformational flexibility via variable-temperature NMR or DFT-based molecular dynamics .

- Error sources : Check for solvent effects (DMSO vs. CDCl₃), impurities, or crystallographic disorder .

- Validation : Cross-reference with SC-XRD to confirm rotamer populations or tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.